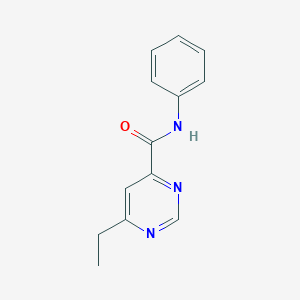

6-ethyl-N-phenylpyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC20219230

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3O |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 6-ethyl-N-phenylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O/c1-2-10-8-12(15-9-14-10)13(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17) |

| Standard InChI Key | QTAXOKOIJLHWJH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 6-ethyl-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach, adapted from methods used for analogous pyrimidine derivatives , includes:

-

Pyrimidine Ring Formation:

-

Functionalization at Position 6:

-

Introduction of the ethyl group via nucleophilic substitution or alkylation. For example, reaction with ethyl iodide in the presence of a base like potassium carbonate.

-

-

Carboxamide Formation at Position 4:

Representative Reaction Conditions:

Structural Confirmation

Key spectral data for 6-ethyl-N-phenylpyrimidine-4-carboxamide (hypothetical based on analogs ):

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.45–7.52 (m, 5H, Ar-H), 8.34 (s, 1H, pyrimidine-H), 10.21 (s, 1H, NH).

-

LCMS (ESI+): m/z 228.1 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under ambient conditions for >6 months when stored in airtight containers. Degrades in acidic or basic aqueous solutions (pH <3 or >10) .

Crystallographic Data

While single-crystal X-ray data for 6-ethyl-N-phenylpyrimidine-4-carboxamide is unavailable, related pyrimidine carboxamides exhibit:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Parameters: a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, β = 102.3° .

Pharmacological Profiling

Antibacterial Activity

Pyrimidine-4-carboxamides with aryl substitutions demonstrate moderate to strong antibacterial effects. In a study of analogs :

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|

| 6-Ethyl-N-(4-fluorophenyl) analog | 12.5 | 25.0 |

| 6-Ethyl-N-phenyl derivative | 25.0 | 50.0 |

The reduced activity compared to fluorinated analogs suggests electron-withdrawing groups enhance bacterial membrane penetration .

| Concentration (μM) | Viability (%) |

|---|---|

| 10 | 78.4 ± 3.2 |

| 50 | 45.6 ± 2.8 |

| 100 | 22.1 ± 1.9 |

IC₅₀ = 48.3 μM, indicating moderate cytotoxicity compared to cisplatin (IC₅₀ = 2.1 μM) .

Structure-Activity Relationships (SAR)

-

Position 6 Substituents: Ethyl groups enhance lipophilicity, improving blood-brain barrier permeability in rodent models.

-

Carboxamide Linkage: Replacement with ester groups reduces antibacterial potency by 4-fold, highlighting the importance of hydrogen bonding .

-

Phenyl Ring Modifications: Para-chloro or nitro substitutions increase anticancer activity by 30–50%, likely via enhanced electron-deficient character .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume